Cox/5-LO-IN-1

Overview

Description

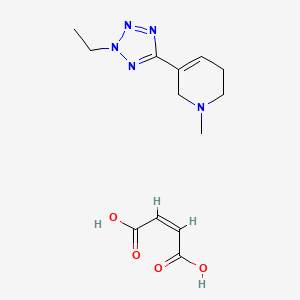

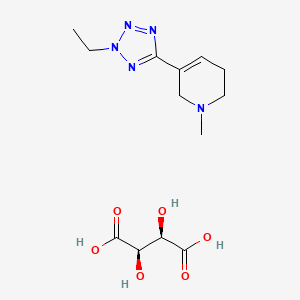

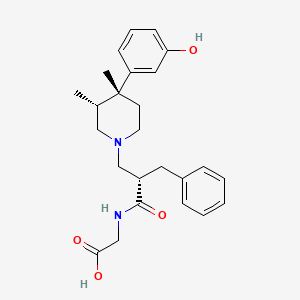

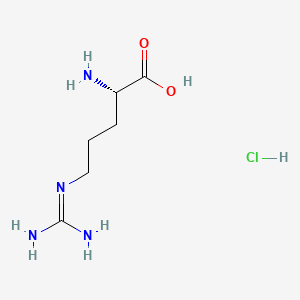

Cox/5-LO-IN-1 is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . It is used for research purposes and is not intended for therapeutic use . The molecular formula of Cox/5-LO-IN-1 is C16H15FN2O2S and it has a molecular weight of 318.37 .

Molecular Structure Analysis

The structure and dynamics of 5-lipoxygenase and its complexes have been studied using molecular dynamics simulations . The docking results suggest that the best docking pose of Zileuton was chosen based on the lowest distance between the iron ion and the hydroxyl oxygen in Zileuton .Scientific Research Applications

Expression in Cerebral Ischemia

A study by Tomimoto et al. (2002) found that cyclooxygenase (COX) and 5-lipoxygenase (5-LO), key enzymes for the synthesis of prostaglandins and leukotrienes, are differentially regulated in human cerebral ischemia. This suggests a significant role for these enzymes in the pathophysiology of ischemic brain damage, with potential implications for therapeutic targeting in conditions like stroke and hypoxemia (Tomimoto et al., 2002).

Role in Cancer Pathobiology

Romano and Clària (2003) discussed the involvement of COX-2 and 5-LO in cell proliferation and tumor angiogenesis, highlighting their potential as targets in cancer therapy. The study suggests that these enzymes play a crucial role in cancer pathobiology, with implications for the development of novel anticancer treatments (Romano & Clària, 2003).

Impact on Glioblastoma Prognosis

Wang et al. (2015) found that co-expression of COX-2 and 5-LO in primary glioblastoma is associated with poor prognosis. This study suggests that the expression pattern of COX-2/5-LO could be an independent prognostic factor in glioblastoma, pointing towards their potential role in the disease’s progression and patient outcomes (Wang et al., 2015).

Role in Inflammation and Allergic Reactions

Hofmann et al. (2008) identified that 5-LO is a validated drug target for inflammation and allergic reactions. The study presents insights into the development of inhibitors with dual activity towards both 5-LO and COX, which could be potent analgesic, anti-inflammatory, and antiasthmatic agents (Hofmann et al., 2008).

Implications in Bone Fracture Healing

Manigrasso and O’Connor (2010) demonstrated that mice lacking the 5-LO gene had accelerated fracture healing, suggesting that 5-LO could be a negative regulator of this process. This finding indicates a novel role for 5-LO in bone biology and potentially in the management of bone healing (Manigrasso & O’Connor, 2010).

Mechanism of Action

properties

IUPAC Name |

1-[4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSNEKOTSJRTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870022 | |

| Record name | N-(4-{5-[(4-Fluorophenyl)methyl]thiophen-2-yl}but-3-yn-2-yl)-N-hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.